2-(((1-甲基-1H-四唑-5-基)硫代)甲基)喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

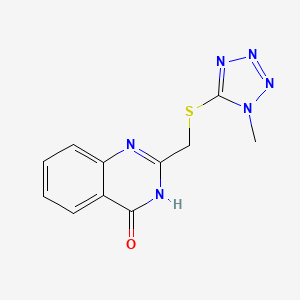

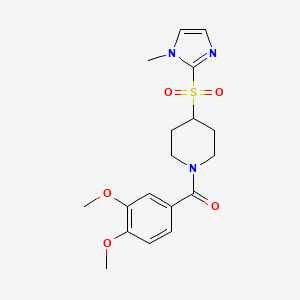

The compound 2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This particular derivative is modified with a 1-methyl-1H-tetrazol-5-yl group attached via a thiomethyl linker. Quinazolinones and their derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the condensation of various starting materials such as anthranilic acids, aldehydes, and cyclic beta-diketones. For instance, N-Methyl anthranilic acid can be treated with thiophene-2-carboxylic acid to yield 1-Methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one, which can be further modified to obtain quinazolinone derivatives with a 1,3-thiazole moiety . Additionally, the synthesis of tetrazole derivatives from quinazolinone has been reported, where a nitrile intermediate is converted into a tetrazole using sodium azide and ammonium chloride .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by spectroscopic methods such as FTIR, 1H-NMR, 13C-NMR, and mass spectroscopy. X-ray crystallographic analysis can also be employed to confirm the structure of newly synthesized compounds . The presence of the tetrazole ring in the molecule introduces an electrophilic center and an acidic functionality, which are important for biological activity .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. For example, the reaction of thioamide with acyl halides can lead to the formation of S-acyl derivatives, which can further undergo transacylation to yield N2-acyl derivatives . Additionally, reactions with electrophiles such as alkyl and aryl halides can result in S-substituted derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the benzene ring or heteroaryl groups at the 3-position .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and reactivity. The tetrazole ring, in particular, contributes to the acidity and potential for forming salts, which can be relevant for the compound's solubility and bioavailability . The antimicrobial activity of these compounds has been demonstrated, indicating their potential as therapeutic agents .

科学研究应用

抗组胺和抗菌应用

抗组胺活性:一系列新型的 2-(3-取代丙基)-3-(2-甲基苯基)喹唑啉-4-(3H)-酮,衍生自涉及喹唑啉酮化合物的反应,表现出显着的体内H1-抗组胺活性。这些化合物,尤其是 OT5,作为具有最少镇静作用的新型 H1-抗组胺剂的先导分子显示出前景,表明在过敏治疗应用中具有潜力 (Alagarsamy & Parthiban, 2013).

抗菌和抗结核剂:另一项研究重点关注合成连接 1,3-噻唑杂交物的 N-甲基-2, 3-二氢喹唑啉-4-酮,揭示了有效的抗结核剂。这些化合物,尤其是 5Ff6,对结核分枝杆菌 H37RV 表现出更好的抗菌活性,突出了其在解决结核病和其他细菌感染中的重要性 (Nagaladinne, Hindustan, & Nayakanti, 2020).

抗癌研究

- 抗癌和抗菌潜力:对 N-芳基(苯甲基、杂环基)-2-(四唑[1,5-c]喹唑啉-5-基硫代)乙酰胺的研究揭示了它们作为抗癌和抗菌剂的潜力。该系列中的某些化合物对癌细胞系和细菌菌株表现出活性,突出了喹唑啉酮衍生物在药物化学中的双重用途 (Antypenko et al., 2016).

抗氧化剂和抗炎剂

- 抗氧化和抗炎特性:一项关于唑并吡啶并喹啉和吡啶并喹唑啉的研究展示了它们的抗氧化、抗炎和镇痛活性。这些化合物,尤其是 2a-c,表现出显着的抗氧化和保护 DNA 免受损伤的作用,表明它们在管理氧化应激和炎症相关疾病方面具有治疗潜力 (El-Gazzar et al., 2009).

微管聚合抑制剂

- 微管聚合抑制:喹唑啉化合物改性为 4-(N-环氨基)喹唑啉导致发现新的微管聚合抑制剂,靶向秋水仙碱位点。这些化合物,尤其是 5f,表现出有效的细胞毒活性并破坏微管形成,表明它们通过抑制细胞分裂在癌症治疗中的应用 (Wang et al., 2014).

属性

IUPAC Name |

2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6OS/c1-17-11(14-15-16-17)19-6-9-12-8-5-3-2-4-7(8)10(18)13-9/h2-5H,6H2,1H3,(H,12,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAFAJRJJALTMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinazolin-4-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2548017.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2548018.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2548030.png)

![1-(Azepan-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2548033.png)

![Ethyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2548035.png)